5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-10-14(8-21-22)12-2-11(4-18-6-12)5-20-16(23)13-3-15(17)9-19-7-13/h2-4,6-10H,5H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJZVAWALKZBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromonicotinic Acid
5-Bromonicotinic acid is commercially available or synthesized via bromination of nicotinic acid. Direct bromination using bromine in acetic acid at 80–100°C achieves moderate yields (45–60%). Alternatively, directed ortho-metalation (DoM) of nicotinic acid derivatives followed by quenching with bromine offers regioselective bromination.
Activation of 5-Bromonicotinic Acid
Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at reflux. Alternatively, in situ activation with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates direct amidation.
Synthesis of (5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine
Preparation of 1-Methyl-1H-Pyrazol-4-ylboronic Acid
The 1-methylpyrazole moiety is introduced via Suzuki-Miyaura coupling. Synthesis of 1-methyl-1H-pyrazol-4-ylboronic acid involves:
- Pyrazole Ring Formation : Condensation of diethyl butynedioate with methylhydrazine in ethanol, yielding ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
- Bromination : Treatment with phosphorus tribromide (PBr₃) in dichloromethane replaces the hydroxyl group with bromine, forming ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
- Boronation : Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dimethylacetamide (DMAc) at 80°C.
Suzuki-Miyaura Coupling with 5-Bromopyridin-3-ylmethanol
- Pyridine Functionalization : 5-Bromopyridin-3-ylmethanol is oxidized to 5-bromopyridine-3-carbaldehyde using manganese dioxide (MnO₂) in dichloromethane.
- Coupling : Reaction with 1-methyl-1H-pyrazol-4-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde.
- Reductive Amination : The aldehyde is converted to methanamine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
Amide Bond Formation
The final step involves coupling the activated 5-bromonicotinic acid with (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine:
Method A (Acid Chloride Route):
- 5-Bromonicotinoyl chloride (1.2 equiv) in THF is added dropwise to a solution of the amine (1.0 equiv) and triethylamine (3.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, yielding the amide (78–85%).
Method B (Coupling Agent Route):
- EDC (1.5 equiv) and HOBt (1.5 equiv) are added to 5-bromonicotinic acid and the amine in DMF. After stirring at 25°C for 24 hours, the product is isolated via column chromatography (72–80% yield).
Optimization and Comparative Analysis
| Parameter | Method A (Acid Chloride) | Method B (EDC/HOBt) |
|---|---|---|
| Yield | 78–85% | 72–80% |
| Reaction Time | 12 hours | 24 hours |
| Byproducts | HCl (neutralized) | Urea derivatives |
| Scalability | High | Moderate |
| Cost | Low | High |
Method A is preferred for large-scale synthesis due to higher yields and lower reagent costs, while Method B avoids harsh acid chloride conditions.
Alternative Pathways and Recent Advances
One-Pot Sequential Coupling
A tandem approach couples 5-bromonicotinic acid with in situ-generated (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine using flow chemistry, reducing purification steps (68% yield).
Enzymatic Amidation
Lipase-catalyzed amidation in ionic liquids achieves 65% yield under mild conditions, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a more reduced form.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .
Scientific Research Applications
5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in these effects are currently under investigation and may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound is compared to structurally related nicotinamide derivatives, focusing on substituent variations and their implications:
Table 1: Structural Comparison of Brominated Nicotinamide Derivatives
Physicochemical Properties
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The pyrazole moiety in the target compound may enhance binding to hydrophobic pockets in biological targets, but activity data are absent in the evidence.
- Synthetic Scalability : High yields in Compound 42 () suggest robust methodologies for analogs, though functional group compatibility (e.g., sulfonamides) requires further optimization.
- Safety Profiles: Limited data on the target compound necessitate additional toxicological studies.
Biological Activity
5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 372.22 g/mol. The structure includes a bromine atom and a pyrazolyl-pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrN₅O |
| Molecular Weight | 372.22 g/mol |
| CAS Number | 2034424-51-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine substituent and the pyrazolyl-pyridine moiety may enhance binding affinity and specificity towards these targets. Preliminary studies suggest that this compound may act as an inhibitor or modulator in various biological pathways.
Antiparasitic Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiparasitic properties. For instance, modifications in the pyrazole structure have been shown to enhance potency against drug-resistant strains of parasites, with effective concentrations (EC50) in the nanomolar range (e.g., EC50 = 0.064 μM for certain analogs) .
Neuroprotective Effects
Research has explored the neuroprotective potential of nicotinamide derivatives, suggesting that compounds like this compound may influence choline metabolism in the brain. This could have implications for treating neurodegenerative diseases by modulating neurotransmitter levels .
Case Study 1: Antiparasitic Efficacy
In a study evaluating various structural analogs, it was found that the introduction of an N-methyl substituent on the pyrazole ring significantly increased antiparasitic activity. The optimized compound demonstrated a marked reduction in parasite viability compared to non-modified versions, showcasing the importance of structural modifications in enhancing pharmacological efficacy .
Case Study 2: Neuropharmacological Assessment
A separate investigation into the neuropharmacological effects of nicotinamide derivatives highlighted their potential to cross the blood-brain barrier and modulate neurotransmitter dynamics. The study reported that specific derivatives could elevate levels of NMN in brain tissues, suggesting a mechanism for neuroprotection against oxidative stress .
Q & A
Q. What experimental controls are essential when comparing bioactivity data across studies?
- Methodological Answer : Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) and normalize data to cell viability controls (MTT assay). highlights discrepancies arising from varying cell lines (HEK293 vs. HeLa), necessitating strict adherence to CLSI guidelines for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
